Thiazolidin-2-cyanamide

Description

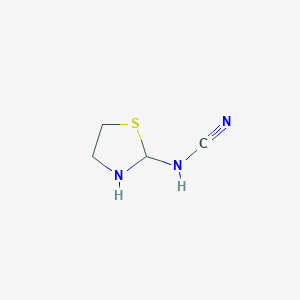

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidin-2-ylcyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-3-7-4-6-1-2-8-4/h4,6-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQODWJSYDZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Scaffold

(Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide is a heterocyclic compound of significant interest, primarily serving as a crucial intermediate in the synthesis of various agrochemicals and potentially pharmacologically active molecules.[1] The thiazolidine core, a five-membered ring containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides a detailed exploration of a field-proven synthetic route to (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide and a comprehensive overview of the analytical techniques required for its robust characterization.

Synthesis: A Reliable Pathway to the Target Compound

The synthesis of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide can be efficiently achieved through the condensation reaction of cyano-dimethyl dithiocarbamate and 2-aminoethanethiol. This method is notable for its high yield and relatively straightforward procedure.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the primary amine of 2-aminoethanethiol on one of the electrophilic carbons of the cyano-dimethyl dithiocarbamate, followed by an intramolecular cyclization with the elimination of methanethiol. The temperature is maintained at 303–313 K to ensure a controlled reaction rate, preventing the formation of side products while providing sufficient energy to overcome the activation barrier. Ethanol serves as an effective solvent, dissolving the reactants and facilitating the reaction in the liquid phase.

Experimental Protocol

Materials:

-

Cyano-dimethyl dithiocarbamate

-

2-Aminoethanethiol

-

Ethanol

Procedure:

-

Dissolve 14.6 g (0.1 mol) of cyano-dimethyl dithiocarbamate in 35 ml of ethanol in a reaction vessel equipped with a stirrer.

-

While stirring, slowly add 11.4 g (0.1 mol) of 2-aminoethanethiol to the mixture.

-

Maintain the reaction temperature between 303–313 K throughout the addition and for the subsequent reaction time.

-

Allow the reaction to proceed for three hours with continuous stirring.

-

After the reaction is complete, remove the ethanol under reduced pressure to yield the crude product.

-

The resulting (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide is typically obtained in high yield (around 88%) and can be further purified by recrystallization if necessary.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide.

Characterization: Structural Elucidation and Purity Confirmation

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and intermolecular interactions.

Experimental Protocol for Crystal Growth: Single crystals suitable for X-ray analysis can be obtained by recrystallization from a mixture of acetone and methanol at room temperature.[1]

Crystallographic Data Summary: The crystallographic data for (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide is presented in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₄H₅N₃S |

| Molecular Weight | 127.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4556 (13) |

| b (Å) | 6.5584 (13) |

| c (Å) | 6.7910 (14) |

| α (°) | 83.28 (3) |

| β (°) | 81.53 (3) |

| γ (°) | 82.12 (3) |

| Volume (ų) | 280.32 (10) |

| Z | 2 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.495 |

Key Structural Insights:

-

The molecule exhibits a Z configuration about the exocyclic C=N double bond.[4]

-

The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds.[1][3]

-

The C≡N bond distance is approximately 1.158 Å, which is characteristic of a nitrile triple bond.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the thiazolidine ring. Based on data for a related derivative, two triplets would be expected for the two methylene groups of the thiazolidine ring.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the two methylene carbons of the thiazolidine ring, the carbon of the C=N double bond, and the carbon of the nitrile group (C≡N).

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C≡N Stretch (Nitrile) | 2210-2260 |

| C=N Stretch | 1640-1690 |

The presence of a strong absorption band in the 2210-2260 cm⁻¹ region is a key indicator of the nitrile group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide (C₄H₅N₃S), the expected molecular ion peak [M]⁺ would be at m/z = 127.18.

Conclusion and Future Directions

This guide has detailed a robust and high-yielding synthesis of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide, along with a comprehensive strategy for its characterization. The established protocols provide a solid foundation for researchers and drug development professionals working with this versatile intermediate. The thiazolidine scaffold continues to be a fertile ground for the discovery of new bioactive compounds, and a thorough understanding of the synthesis and characterization of key building blocks like the one described herein is paramount to advancing these efforts.[2][5] Future work could focus on the derivatization of this compound to explore novel chemical space and identify new therapeutic agents or agrochemicals.

References

-

(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

(Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

(Z)-N-[3-(Phenylsulfonyl)thiazolidin-2-ylidene]cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

(Z)-2-(1,3-Thia-zolidin-2-yl-idene)cyan-amide - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of Thiazolidinedione Compound Library - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (n.d.). Retrieved from [Link]

-

N-[(Z)-3-(4-Chlorobenzoyl)-1,3-thiazolidin-2-ylidene]cyanamide - NIH. (n.d.). Retrieved from [Link]

-

(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones - MDPI. (n.d.). Retrieved from [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). Retrieved from [Link]

-

238 Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cell. (n.d.). Retrieved from [Link]

-

Chemical structures of 13 thiazolidin-2-cyanamide derivatives and the inhibitory activity against EcGUS-mediated PNPG hydrolysis. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Z)-2-(1,3-Thia-zolidin-2-yl-idene)cyan-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Thiazolidin-2-cyanamide Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The thiazolidine ring system, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the Thiazolidin-2-cyanamide scaffold has emerged as a particularly promising area of investigation, demonstrating significant potential across diverse therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of these compelling compounds. Our focus extends beyond a mere recitation of facts to provide field-proven insights into the causality behind experimental choices and to present self-validating protocols for robust and reproducible research.

The this compound Core: A Gateway to Diverse Bioactivities

The five-membered thiazolidine ring is a privileged structure in drug discovery, and the incorporation of a cyanamide moiety at the 2-position introduces unique electronic and steric properties that significantly influence its biological profile.[1] The cyanamide group, with its linear geometry and electron-withdrawing nature, can participate in various non-covalent interactions with biological targets, contributing to the observed potency and selectivity of its derivatives.[2] The synthesis of these compounds typically involves the cyclization of appropriate precursors, allowing for the introduction of a wide array of substituents at various positions of the thiazolidine ring, thereby enabling the fine-tuning of their pharmacological properties.[3]

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This compound derivatives have demonstrated significant promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[4][5]

Mechanism of Antimicrobial Action

While the precise mechanisms are still under investigation for all derivatives, a prominent mode of action for the broader class of thiazolidinones is the inhibition of bacterial cell wall synthesis. Specifically, these compounds are thought to target and inhibit cytoplasmic Mur ligases (MurC-MurF), enzymes essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth. The broth microdilution method is a standardized and widely accepted technique for this purpose.[6][7][8][9][10]

Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Activity: Targeting the Hallmarks of Cancer

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][11][12] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of thiazolidinone derivatives, including:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Inhibition of VEGFR-2 can thus starve the tumor and inhibit its growth and metastasis.

-

DNA Cleavage: Some thiazolidinone compounds have been reported to induce DNA damage in cancer cells.[11] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or direct interaction with the DNA molecule, leading to strand breaks and ultimately apoptosis.

-

Cell Cycle Arrest and Apoptosis Induction: Thiazolidinone derivatives can interfere with the cell cycle progression of cancer cells, causing them to arrest at specific checkpoints. This disruption of the cell cycle, coupled with the activation of apoptotic pathways, leads to programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, the MTT assay is one of the most common methods to determine the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, this compound derivatives have shown potential in other therapeutic areas.

Antiviral Activity

Thiazole-containing compounds have been reported to exhibit a broad spectrum of antiviral activities against various viruses, including influenza, coronaviruses, and hepatitis viruses.[15][16][17] The mechanism of action can vary depending on the specific derivative and the virus, but may involve interference with viral entry, replication, or assembly. Further research is needed to specifically elucidate the antiviral potential of this compound derivatives against a range of viral pathogens.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazolidinone derivatives have demonstrated anti-inflammatory properties, with some acting as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][18] Activation of PPAR-γ can lead to the trans-repression of pro-inflammatory genes, such as those encoding for cytokines like TNF-α and IL-6, thereby reducing the inflammatory response.[19] Some studies also suggest that the anti-inflammatory effects of thiazolidinones may involve interactions with the glucocorticoid receptor pathway.

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes. For instance, certain derivatives have shown significant inhibitory activity against Escherichia coli β-glucuronidase, an enzyme implicated in the gastrointestinal toxicity of some drugs.[20] This highlights the potential of these compounds to be developed as adjunctive therapies to mitigate the side effects of other medications.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the thiazolidine ring and any appended aromatic or heterocyclic moieties. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the context of β-glucuronidase inhibition, it has been observed that chloro-substitution on an associated phenyl ring is essential for potent activity.[20]

Future research in this field should focus on:

-

Elucidating detailed mechanisms of action for the various observed biological activities.

-

Expanding the scope of antiviral and anti-inflammatory studies to include a wider range of pathogens and inflammatory models.

-

Conducting comprehensive SAR studies to guide the rational design of next-generation derivatives with improved efficacy and safety profiles.

-

Utilizing computational modeling and docking studies to predict target interactions and guide lead optimization.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this remarkable chemical scaffold.

References

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link][6]

-

Broth microdilution mic: Topics by Science.gov. (n.d.). Retrieved February 6, 2026, from [Link][7]

-

Broth microdilution reference methodology. (2022, April 19). CGSpace. [Link][8]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). Journal of Visualized Experiments. [Link][9]

-

MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link][10]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link][21]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link][4]

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022, October 10). MDPI. [Link][5]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). MDPI. [Link][3]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016, July 15). Journal of Chemical Biology. [Link][11]

-

Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. (2020, September 14). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][20]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). ResearchGate. [Link][12]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. [Link][18]

-

Vascular endothelial growth factor (VEGF) inhibition by small molecules. (n.d.). PubMed. [Link][13]

-

Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates. (2014, November 10). ResearchGate. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021, July 28). Molecules. [Link][22]

-

Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (n.d.). Bentham Science. [Link][1]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023, November 1). Heliyon. [Link][23]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link][24]

-

(PDF) Thiazolidines: Synthesis and Anticancer Activity. (n.d.). ResearchGate. [Link][25]

-

Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264. 7 Cells. (2026, January 2). ResearchGate. [Link][26]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Medicinal Chemistry. [Link][27]

-

Thiazolides: A new class of antiviral drugs. (2025, August 6). ResearchGate. [Link][16]

-

Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (n.d.). Ingenta Connect. [Link][2]

-

Anti-viral activity of thiazole derivatives: an updated patent review. (2022, April 18). Expert Opinion on Therapeutic Patents. [Link][15]

-

Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation. (2017, February 5). Frontiers in Physiology. [Link][14]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link][28]

-

Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates. (n.d.). ResearchGate. [Link][29]

-

Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy. (n.d.). MDPI. [Link][30]

-

Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. (2017, February 6). Frontiers in Physiology. [Link][31]

-

Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (n.d.). Molecules. [Link][32]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (n.d.). MDPI. [Link][33]

-

2.2. Antimicrobial activity a. Antibacterial activity. (n.d.). Retrieved February 6, 2026, from [Link][34]

-

Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. (2025, November 21). ResearchGate. [Link][35]

-

Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication. (n.d.). Antimicrobial Agents and Chemotherapy. [Link][17]

-

VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link][36]

-

What is the mechanism of Cyanamide? (2024, July 17). Patsnap Synapse. [Link][37]

-

(PDF) Second-Generation Nitazoxanide Derivatives: Thiazolides are Effective Inhibitors of the Influenza a Virus. (2025, August 6). ResearchGate. [Link][38]

-

Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. (2024, August 21). Natural Product Research. [Link][19]

Sources

- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. broth microdilution mic: Topics by Science.gov [science.gov]

- 8. cgspace.cgiar.org [cgspace.cgiar.org]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vascular endothelial growth factor (VEGF) inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

- 15. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asm.org [asm.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]

- 34. ebook.ranf.com [ebook.ranf.com]

- 35. researchgate.net [researchgate.net]

- 36. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 37. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to In Silico Studies and Molecular Docking of Thiazolidin-2-cyanamide Derivatives

Abstract

The thiazolidine scaffold, particularly Thiazolidin-2-cyanamide derivatives, represents a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive technical overview of the application of in silico methodologies, with a primary focus on molecular docking, to accelerate the discovery and development of novel drug candidates based on this scaffold. We will delve into the rationale behind computational approaches in modern drug discovery, provide detailed, field-proven protocols for molecular docking studies, and discuss the critical importance of result validation and post-docking analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to efficiently explore the therapeutic landscape of this compound derivatives.

Introduction: The Rationale for In Silico Exploration of Thiazolidine Derivatives

The journey of a new drug from conception to market is a long and expensive process, with high attrition rates often attributed to unfavorable pharmacokinetic and toxicity profiles discovered late in development. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these risks, reduce costs, and shorten timelines.[2][3] In silico techniques allow for the rapid screening of large virtual libraries of compounds and the prediction of their interactions with biological targets, as well as their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5]

Thiazolidine derivatives, including the this compound core, are privileged structures in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The versatility of this scaffold makes it an attractive starting point for the design of novel therapeutics. This guide will specifically focus on the practical application of molecular docking and related in silico methods to this promising class of compounds.

The Computational Drug Design Workflow: A Strategic Overview

A typical CADD workflow is a multi-step process that systematically narrows down a large pool of potential drug candidates to a few promising leads for experimental validation.

Caption: A generalized workflow for Computer-Aided Drug Design (CADD).

Core Methodology: Molecular Docking of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for understanding the binding mode of a ligand to its receptor and for estimating the strength of their interaction, often expressed as a binding energy or scoring function.

Step-by-Step Protocol for a Typical Molecular Docking Experiment

This protocol outlines a generalized procedure for docking this compound derivatives against a chosen protein target using widely available software like AutoDock.

I. Receptor Preparation:

-

Obtain the 3D structure of the target protein: The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

-

Clean the PDB file: Remove water molecules, co-factors, and any existing ligands from the crystal structure.

-

Add hydrogen atoms: Most crystal structures do not include hydrogen atoms, which are crucial for accurate force field calculations.

-

Assign partial charges: Calculate and assign partial charges to each atom of the protein.

-

Define the binding site: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through pocket prediction algorithms.

-

Generate the grid box: Create a grid map that encompasses the defined binding site. The docking algorithm will confine its search for ligand conformations within this box.

II. Ligand Preparation:

-

Obtain or draw the 2D structures of your this compound derivatives.

-

Convert to 3D structures: Use a suitable program to generate 3D conformers of your ligands.

-

Energy minimize the ligand structures: This step ensures that the ligands are in a low-energy, stable conformation.

-

Assign partial charges and define rotatable bonds.

III. Docking Execution:

-

Choose a docking algorithm: Different algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) are available to explore the conformational space of the ligand within the binding site.

-

Set the docking parameters: Define the number of docking runs, population size, and number of energy evaluations.

-

Run the docking simulation: The software will systematically place the ligand in the binding site, evaluate the energy of each pose, and search for the most favorable binding modes.

IV. Analysis of Docking Results:

-

Examine the predicted binding poses: Visualize the docked conformations of the ligand within the protein's active site.

-

Analyze the binding energy: The docking score provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable complex.[7]

-

Identify key interactions: Determine the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Caption: A step-by-step workflow for a molecular docking experiment.

The Critical Step: Validation of the Docking Protocol

A robust docking protocol is a self-validating system. Before screening a library of novel compounds, it is imperative to validate the docking procedure to ensure its reliability.

-

Re-docking of a co-crystallized ligand: The most common validation method involves extracting the native ligand from a protein-ligand crystal structure and docking it back into the same protein.[8] A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[9]

-

Docking of known actives and decoys: Another validation approach is to screen a set of known active compounds against the target, along with a set of "decoy" molecules that are physically similar to the actives but are known to be inactive.[8][9] A reliable docking protocol should be able to distinguish between the actives and decoys, assigning significantly better scores to the active compounds.

Post-Docking Analysis: From Static Pictures to Dynamic Interactions

While molecular docking provides a valuable static snapshot of a potential protein-ligand interaction, it is often beneficial to further investigate the stability and dynamics of the complex.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, taking into account the flexibility of both the protein and the ligand.[10][11] This allows for:

-

Assessment of binding pose stability: MD simulations can confirm whether the docked pose is stable over a period of nanoseconds.

-

Refinement of binding interactions: The dynamic nature of the simulation can reveal important interactions that may not be apparent from the static docked pose.

-

Calculation of binding free energies: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied to MD simulation trajectories to obtain more accurate estimates of binding free energies.[12]

In Silico ADMET Prediction: Early Assessment of Drug-likeness

A compound with high binding affinity to its target may still fail in clinical trials due to poor ADMET properties. In silico ADMET prediction models play a crucial role in the early identification of compounds with potential liabilities.[5][13] These models use a variety of computational approaches, including machine learning, to predict properties such as:

-

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.[4][14]

-

Distribution: Plasma protein binding and volume of distribution.

-

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential toxicities, such as cardiotoxicity, hepatotoxicity, and mutagenicity.

Table 1: Commonly Used In Silico ADMET Prediction Parameters

| Property Category | Predicted Parameter | Importance in Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. |

| Caco-2 Permeability | An in vitro model for predicting intestinal permeability.[5] | |

| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs and for avoiding CNS side effects for peripherally acting drugs.[4] | |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to interact with its target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Determines the dosing regimen. |

| Toxicity | hERG Inhibition | A key indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |

Case Study: Targeting Bacterial Virulence with this compound Derivatives

Recent studies have explored the potential of this compound derivatives as inhibitors of bacterial virulence factors, such as the type III secretion system (T3SS) in Xanthomonas oryzae pv. oryzae.[15] In such a study, a library of this compound derivatives could be docked against a key protein of the T3SS. The top-scoring compounds would then be subjected to in silico ADMET profiling to assess their drug-like properties before being prioritized for synthesis and biological evaluation.[15]

Another study demonstrated that this compound derivatives containing a 5-phenyl-2-furan moiety are potent inhibitors of Escherichia coli β-glucuronidase.[16] Molecular docking studies were performed to predict the binding modes of these compounds and to understand the structure-activity relationships, revealing that a chloro substitution on the phenyl moiety was crucial for inhibitory activity.[16]

Conclusion and Future Perspectives

In silico studies, particularly molecular docking, are powerful tools for accelerating the discovery and development of novel therapeutics based on the this compound scaffold. By providing insights into protein-ligand interactions and allowing for the early assessment of drug-like properties, these computational methods enable a more rational and efficient approach to drug design. As computational power and algorithms continue to improve, the predictive accuracy of these methods will undoubtedly increase, further solidifying their role in the future of pharmaceutical research. The integration of in silico approaches with traditional experimental techniques will be key to unlocking the full therapeutic potential of this compound derivatives.

References

-

Al-Khafaji, K., & Al-Muhimeed, T. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(17), 6545-6557. [Link]

-

Shola, K. F., & Adedirin, O. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 101-112. [Link]

-

Hsu, K. C., Chen, Y. F., Lin, S. R., & Yang, J. M. (2011). iGEMDOCK: a graphical environment for recognizing pharmacological interactions and virtual screening. BMC bioinformatics, 12(1), 1-13. [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

-

DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

-

Mphahlele, M. J., & Olaokun, O. O. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(14), 4583. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

-

Kumar, R., & Kumar, S. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4983. [Link]

-

Kumar, A., Kumar, A., Kumar, V., & Singh, J. (2023). Development of novel thiazolidine-2, 4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC medicinal chemistry, 14(3), 484-500. [Link]

-

Cui, Z. N., Huang, X. Q., Li, Y., & Ling, Y. (2018). Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice. Pesticide Biochemistry and Physiology, 149, 89-97. [Link]

-

Hense, A., Müller, T., & Schramm, M. (2002). Process for the preparation of 2-cyanimino-1, 3-thiazolidine. U.S. Patent No. 6,441,177. [Link]

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current pharmaceutical design, 19(31), 5569-5589. [Link]

-

Ling, Y., Cui, Z. N., Chen, Q., & Huang, X. Q. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. Bioorganic & medicinal chemistry letters, 30(1), 126758. [Link]

-

ResearchGate. (2022). How to validate the molecular docking results?. [Link]

-

ResearchGate. (n.d.). Overview of typical CADD workflow. [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

-

Lee, J., & Kim, D. (2019). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. International journal of molecular sciences, 20(18), 4485. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

-

Balius, T. E., & Rizzo, R. C. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 49(2), 337-352. [Link]

-

ResearchGate. (2015). Thiazolidine-2,4-dione Derivatives: Programmed Chemical Weapons for Key Protein Targets of Various Pathological Conditions. [Link]

-

ResearchGate. (2025). ADMET in silico modelling: Towards prediction paradise?. [Link]

-

An-Najah Journals. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives Sarmad. [Link]

-

Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. [Link]

-

National Institutes of Health. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. [Link]

-

Pubrica. (n.d.). Increasing Binding Energy in Molecular Docking in Bioinformatics. [Link]

-

National Institutes of Health. (n.d.). Computer-Aided Drug Design Methods. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-

ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

-

ResearchGate. (2016). How to calculate binding energy using moe2010?. [Link]

-

AIP Publishing. (n.d.). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. [Link]

-

KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. [Link]

-

Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

ResearchGate. (2026). Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as Promising Antibacterial and Antifungal Agents. [Link]

-

YouTube. (2021). An Introduction to Computational Drug Discovery. [Link]

-

YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. [Link]

-

SlideShare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

-

Graphviz. (2015). Drawing graphs with dot. [Link]

-

ResearchGate. (2026). Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. [Link]

-

ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. [Link]

-

UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. [Link]

-

Graphviz. (n.d.). User Guide. [Link]

-

MDPI. (n.d.). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. audreyli.com [audreyli.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 15. Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for Thiazolidin-2-cyanamide from cyano-dimethyl dithiocarbamate

Subtitle: High-Purity Cyclization Protocol via Cyano-dimethyl Dithiocarbamate (DMDTC)

Abstract & Scope

This application note details the synthesis of Thiazolidin-2-cyanamide (also known as N-cyano-1,3-thiazolidin-2-imine) via the cyclization of Dimethyl N-cyanodithioiminocarbonate (referred to in some literature as cyano-dimethyl dithiocarbamate) with 2-aminoethanethiol (cysteamine).

This protocol is designed for researchers requiring high-purity intermediates for neonicotinoid insecticides, pharmaceutical isosteres, or heterocyclic building blocks. The guide emphasizes safety regarding the evolution of methyl mercaptan (MeSH) and provides a self-validating purification strategy.

Introduction & Mechanistic Rationale

The Chemistry

The synthesis involves a double nucleophilic substitution at the electrophilic carbon of the N-cyanodithioiminocarbonate. The reaction proceeds via an addition-elimination mechanism where the bifunctional nucleophile (cysteamine) displaces two equivalents of methyl mercaptan (methanethiol).

-

First Substitution: The primary amine of cysteamine attacks the central carbon, displacing the first thiomethyl group.

-

Cyclization: The thiol group attacks the same carbon, displacing the second thiomethyl group to close the thiazolidine ring.

Reaction Scheme

The following diagram illustrates the reaction pathway and the critical evolution of byproducts.

Figure 1: Mechanistic pathway showing the displacement of two methyl mercaptan leaving groups.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role | Hazard Note |

| Dimethyl N-cyanodithioiminocarbonate | 10191-60-3 | 146.23 | Precursor | Irritant, Stench |

| 2-Aminoethanethiol (Cysteamine) | 60-23-1 | 77.15 | Nucleophile | Hygroscopic, Stench |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Flammable |

| Sodium Hypochlorite (Bleach) | 7681-52-9 | - | Scrubber | Oxidizer |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Temperature Control: Oil bath with digital thermal probe.

-

Gas Scrubbing System (CRITICAL): The reaction generates 2 equivalents of Methyl Mercaptan gas. The exhaust must be routed through a bleach (NaOCl) or NaOH trap to neutralize the toxic stench.

-

Condenser: Reflux condenser.[1]

Experimental Protocol

Safety Pre-Check

DANGER: Methyl Mercaptan (MeSH) is evolved. It has a "rotten cabbage" odor and is toxic.[2]

-

Threshold: Odor threshold is ~1-2 ppb.

-

Containment: Perform all operations in a high-efficiency fume hood.

-

Neutralization: Ensure the scrubber outlet bubbles into a 10-20% bleach solution to oxidize MeSH to non-volatile sulfonates.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

-

Charge the 3-neck RBF with 14.6 g (0.1 mol) of Dimethyl N-cyanodithioiminocarbonate.

-

Add 35-50 mL of Ethanol.

-

Stir at room temperature until the solid is partially suspended/dissolved.

Step 2: Addition of Nucleophile

-

Weigh 11.4 g (0.1 mol) of 2-aminoethanethiol (Cysteamine).

-

Note: If using Cysteamine HCl salt, add an equimolar amount of NaOH or Et3N to release the free base, but free base is preferred for cleaner kinetics.

-

-

Slowly add the Cysteamine to the RBF over 10-15 minutes.

-

Observation: A mild exotherm may occur. The suspension will change as the intermediate forms.

-

Step 3: Reaction & Cyclization

-

Equip the flask with the reflux condenser connected to the scrubber.

-

Heat the mixture to Reflux (approx. 78-80°C) .

-

Maintain reflux for 3 hours .

-

Monitoring: TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) should show the disappearance of the starting dithioiminocarbonate (

) and the appearance of the product (

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to Room Temperature (20-25°C).

-

Option A (Precipitation): Often, the product crystallizes directly upon cooling.

-

Filter the white/off-white solid.

-

Wash with cold ethanol (2 x 10 mL).

-

-

Option B (Concentration): If no precipitate forms:

-

Remove approx. 50-70% of the solvent under reduced pressure (Rotavap).

-

Cool the residue in an ice bath (0-5°C) for 1 hour to induce crystallization.

-

Filter and wash as above.[3]

-

Step 5: Purification

-

Recrystallize the crude solid from a mixture of Acetone/Methanol (1:1) or hot Ethanol .

-

Dry the crystals in a vacuum oven at 40°C for 4 hours.

Expected Results

-

Yield: 85 - 90% (approx. 10.8 - 11.5 g).[4]

-

Appearance: White to pale cream crystalline solid.

-

Melting Point: 172 - 174°C (Lit. value).

Process Logic & Troubleshooting

Process Flow Diagram

The following flowchart outlines the critical decision points and handling of the toxic off-gas.

Figure 2: Operational workflow emphasizing the reflux loop and purification.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Incomplete reaction or product lost in mother liquor. | Extend reflux time; Concentrate mother liquor further before cooling. |

| Strong Odor in Lab | Scrubber failure or leak. | STOP immediately. Check joint greasing. Ensure scrubber has active bleach. |

| Oily Product | Impurities or residual solvent.[5] | Triturate the oil with diethyl ether or cold ethanol to induce solidification. |

| Colored Impurities | Oxidation of thiols. | Perform reaction under Nitrogen ( |

References

-

Jeschke, P., et al. (2002).[6] (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. Acta Crystallographica Section E.

-

Elgemeie, G. H., & Mohamed, R. A. (2004). Dimethyl N-cyanodithioiminocarbonate: Application in synthesis of fused heterocycles. Synthetic Communications. (Contextual grounding on reagent reactivity).

-

Sigma-Aldrich. Dimethyl N-cyanodithioiminocarbonate Product Sheet.

- Vertex AI Search.Synthesis of this compound from dimethyl N-cyanodithioiminocarbonate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl Mercaptan Gas: Mechanisms of Toxicity and Demonstration of the Effectiveness of Cobinamide as an Antidote in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1487926A - Preparation method of 2-cyanoimino-1,3-thiazolidine - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. osha.gov [osha.gov]

- 6. (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the High-Yield Synthesis of Thiazolidin-2-cyanamide Derivatives

Abstract: This document provides a detailed guide for the high-yield synthesis of Thiazolidin-2-cyanamide derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Thiazolidine-based scaffolds are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a cyanamide moiety introduces unique electronic and structural features, leading to novel therapeutic applications, such as the inhibition of bacterial enzymes and the attenuation of virulence factors.[5][6][7] This guide presents two robust protocols, starting with the synthesis of the core (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide intermediate, followed by its derivatization. The methodologies are designed for efficiency, high yield, and reproducibility, supported by mechanistic insights and validation checkpoints to ensure scientific integrity.

Introduction and Scientific Background

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural products like penicillin and numerous synthetic drugs. Its derivatives are known for their diverse pharmacological effects.[3] The cyanamide functional group is a versatile synthetic intermediate, often used in the construction of guanidine and amidine-containing heterocycles, which are prevalent in biologically active compounds.[8][9]

The combination of these two moieties into this compound derivatives has yielded compounds with compelling bioactivities. For instance, certain derivatives have been identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme linked to drug-induced gastrointestinal toxicity.[6] Others have been shown to act as anti-virulence agents against plant pathogens like Xanthomonas oryzae pv. oryzae by suppressing its Type III Secretion System (T3SS), without affecting bacterial growth—a strategy that may reduce the development of resistance.[7]

This application note details a highly efficient and straightforward synthetic pathway that allows researchers to access the core this compound structure and its derivatives in high yields, facilitating further investigation into their therapeutic potential.

Experimental Design and Workflow

The synthetic strategy is bifurcated into two primary stages: the synthesis of the core heterocyclic system followed by its functionalization. This approach allows for modularity, enabling the creation of a diverse library of derivatives from a common, high-yield intermediate.

Figure 1: Overall synthetic workflow for this compound derivatives.

Protocol 1: High-Yield Synthesis of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide

This protocol describes a one-pot cyclization reaction that efficiently produces the core intermediate with reported yields as high as 88%.[10]

Mechanistic Principle

The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminoethanethiol on the electrophilic carbon of cyano-dimethyl dithiocarbamate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring and the elimination of two molecules of methanethiol.

Figure 2: Simplified reaction mechanism for core synthesis.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier Example | Notes |

| Cyano-dimethyl dithiocarbamate | 146.24 | 19992-53-7 | Sigma-Aldrich | Starting material. |

| 2-Aminoethanethiol (Cysteamine) | 77.15 | 60-23-1 | Sigma-Aldrich | Handle in a fume hood due to odor. |

| Ethanol (Absolute) | 46.07 | 64-17-5 | Fisher Scientific | Reaction solvent. |

| Acetone | 58.08 | 67-64-1 | VWR | Recrystallization solvent. |

| Methanol | 32.04 | 67-56-1 | VWR | Recrystallization solvent. |

| Silica Gel 60 (TLC plates) | - | 7631-86-9 | Merck | For reaction monitoring. |

Equipment

| Equipment | Purpose |

| Round-bottom flask (100 mL) | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation of the reaction mixture |

| Thermometer | Temperature monitoring |

| Dropping funnel | Controlled addition of reagents |

| Condenser | Prevent solvent loss (if heating) |

| Rotary evaporator | Solvent removal under reduced pressure |

| Buchner funnel and flask | Filtration of product |

| Melting point apparatus | Purity assessment |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyano-dimethyl dithiocarbamate (14.6 g, 0.1 mol) in 35 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Slowly add 2-aminoethanethiol (7.7 g, 0.1 mol) to the solution dropwise using a dropping funnel over a period of 15-20 minutes.

-

Causality Note: This slow addition is critical for controlling the reaction exotherm. The reaction temperature should be carefully maintained between 30–40 °C (303–313 K) to ensure a controlled reaction rate and prevent the formation of side products.[10] Use a water bath for cooling if necessary.

-

-

Reaction: Stir the mixture vigorously at this temperature for three hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Eluent System: A mixture of ethyl acetate and ethanol (e.g., 6:4 v/v) can be effective.

-

Validation Check: The reaction is considered complete upon the disappearance of the starting material spots. This step prevents premature workup and ensures maximum yield.

-

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. An oily or solid crude product will remain.

-

Purification: Purify the crude product by recrystallization.

-

Dissolve the residue in a minimal amount of a hot mixture of acetone and methanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expected Yield: 11.2 g (88%).[10]

-

-

Characterization: Confirm the identity and purity of the synthesized (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, MS, and melting point analysis).

Protocol 2: Synthesis of 3-Acyl-Thiazolidin-2-cyanamide Derivatives

This protocol details the N-acylation of the core intermediate to generate functionalized derivatives, exemplified by the synthesis of compounds containing a 5-phenyl-2-furan moiety, which have shown biological activity.[7]

Mechanistic Principle

This reaction is a standard nucleophilic acyl substitution. The nitrogen atom at the 3-position of the thiazolidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of an acyl chloride. A mild base, such as potassium carbonate, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Additional Materials

| Reagent/Material | Notes |

| 5-Aryl-2-furancarboxylic acid | Starting material for the acyl chloride. |

| Thionyl chloride (SOCl₂) | For conversion of carboxylic acid to acyl chloride. |

| Acetonitrile (anhydrous) | Reaction solvent. |

| Potassium carbonate (K₂CO₃), anhydrous | Base. |

| Dichloromethane (DCM) | Extraction solvent. |

| Magnesium sulfate (MgSO₄), anhydrous | Drying agent. |

Step-by-Step Experimental Protocol

Part A: Preparation of Acyl Chloride

-

In a fume hood, add thionyl chloride (1.2 eq) to the desired 5-aryl-2-furancarboxylic acid (1.0 eq) in a round-bottom flask.

-

Heat the mixture under reflux for 2-3 hours.

-

Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride, which can often be used directly in the next step.

Part B: N-Acylation Reaction

-

Reaction Setup: In a dry round-bottom flask, dissolve (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide (1.0 eq, from Protocol 1) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add a solution of the crude 5-aryl-2-furoyl chloride (1.1 eq, from Part A) in anhydrous acetonitrile to the stirring suspension at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase) until the starting thiazolidine spot disappears.

-

Workup:

-

Filter the reaction mixture to remove potassium carbonate and other salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-acylated derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7]

Expected Results and Data Presentation

The yields of N-acylated derivatives can vary depending on the specific acyl chloride used but are generally good. Below is a representative table summarizing potential outcomes for different substituents.

| Derivative (R in Acyl Group) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, key signal) |

| 5-(4-chlorophenyl)-2-furoyl | 75-85 | 185-187 | 7.8-7.9 (d, Ar-H) |

| 5-(4-methylphenyl)-2-furoyl | 78-88 | 179-181 | 2.4 (s, -CH₃) |

| 5-phenyl-2-furoyl | 80-90 | 170-172 | 7.4-7.7 (m, Ar-H) |

Conclusion

The protocols outlined in this application note provide a reliable and high-yield pathway for the synthesis of this compound and its N-acyl derivatives. The causality behind critical steps has been explained to empower researchers to troubleshoot and adapt these methods. The inclusion of self-validating checkpoints like TLC monitoring ensures the integrity and reproducibility of the experimental outcomes. These versatile building blocks are now readily accessible for exploration in various fields, particularly in the development of novel therapeutic agents.

References

- Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cell. (2025). vertexaigroundingservice.google.com.

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). scilit.net.

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

-

Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. (2020). Taylor & Francis Online. [Link]

-

Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. (2020). PubMed. [Link]

-

Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice. (2018). PubMed. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]

-

(Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. (n.d.). PMC. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]

-

Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (2025). MDPI. [Link]

-

Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. (2019). ACS Publications. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for screening Thiazolidin-2-cyanamide derivatives for biological activity

Application Note: Targeted Screening of Thiazolidin-2-cyanamide Derivatives

Subject: High-Throughput Screening (HTS) Protocol for

Executive Summary

This compound derivatives represent a privileged scaffold in medicinal chemistry, distinct from their thiazolidinone cousins due to the unique electronic properties of the

Inhibition of EcGUS is a critical therapeutic target for alleviating the dose-limiting gastrointestinal toxicity of the chemotherapy drug irinotecan (CPT-11). This protocol details a rigorous screening cascade designed to identify this compound derivatives that selectively inhibit EcGUS without exhibiting intrinsic mammalian cytotoxicity or broad-spectrum antibiotic activity—a "silent" inhibition strategy that preserves the gut microbiome.

Screening Logic & Workflow

The screening strategy is built on a "Target-Specific, Host-Sparing" logic. Unlike traditional antibiotic screening, we are not seeking bacterial cell death (bactericidal). We are seeking enzyme inhibition.[1][2] Therefore, the workflow prioritizes enzymatic affinity and selects against general toxicity.

Visual Workflow (DOT Diagram)

Figure 1: The screening cascade prioritizes enzymatic inhibition (EcGUS) while filtering out compounds with general toxicity or instability.

Compound Management & Stability

Critical Causality: The cyanamide (

-

Solvent: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mM.

-

Storage: Store at -20°C under argon. Avoid repeated freeze-thaw cycles which precipitate the hydrophobic scaffold.

-

QC Step: Before screening, dilute a random set of 5 compounds into the assay buffer (pH 7.4) and incubate for 24 hours. Analyze via LC-MS.

-

Pass Criteria: >95% parent compound retention.

-

Fail Criteria: Appearance of urea hydrolysis peak (M+18).

-

Protocol A: Primary EcGUS Inhibition Assay (HTS)

Objective: Quantify the ability of derivatives to inhibit E. coli

Materials

-

Enzyme: Recombinant E. coli

-glucuronidase (EcGUS), 50 ng/mL final. -

Substrate: p-nitrophenyl-

-D-glucuronide (pNPG). -

Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.4 (Avoid phosphate buffers if possible to prevent precipitation of metal-complexed derivatives).

-

Positive Control: D-saccharic acid 1,4-lactone (Known inhibitor).[1][3]

Step-by-Step Methodology

-

Plate Prep: Dispense 1 µL of compound (10 mM stock) into 96-well clear flat-bottom plates. Final screening concentration: 10 µM or 50 µM .

-

Blank Wells: 1 µL DMSO only.

-

Control Wells: 1 µL D-saccharic acid 1,4-lactone (100 µM final).

-

-

Enzyme Addition: Add 90 µL of EcGUS enzyme solution (diluted in buffer) to all wells.

-

Pre-Incubation: Incubate for 15 minutes at 37°C .

-

Why? Thiazolidin-2-cyanamides may act via competitive or mixed inhibition. Pre-incubation ensures equilibrium binding before substrate competition begins.

-

-

Reaction Initiation: Add 10 µL of pNPG substrate (4 mM stock) to initiate the reaction.

-

Kinetic Read: Immediately measure Absorbance at 405 nm every 60 seconds for 20 minutes on a microplate reader.

-

Data Processing: Calculate the slope (Vmax) of the linear portion of the curve.

Protocol B: Mammalian Cytotoxicity Counter-Screen (MTT)

Objective: Ensure the "hit" compounds are not general toxins. Cell Line: HEK293 (Human Embryonic Kidney) or Caco-2 (Intestinal epithelial, relevant for gut-targeted drugs).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat cells with compounds at 50 µM (high dose) for 24 hours.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm.

-

Pass Criteria: Cell viability > 80% relative to DMSO control.

-

Protocol C: Bacterial Growth Kinetics (Selectivity)

Objective: Confirm the compound is an anti-virulence agent (enzyme inhibitor) and not a bactericide. Bactericidal agents put selective pressure on the microbiome, leading to resistance. We want compounds that leave the bacteria alive but enzymatically disarmed.

-

Inoculum: Dilute overnight E. coli culture 1:100 into fresh LB broth.

-

Dosing: Add compound at IC90 concentration (determined from Protocol A).

-

Incubation: Incubate at 37°C with shaking.

-

Monitoring: Measure OD600 every hour for 12 hours.

-

Interpretation:

-

Desired Profile: Growth curve overlaps with DMSO control (No growth inhibition).

-

Undesired Profile: Flatline or significant lag phase (Antibiotic activity).

-

Data Presentation & Analysis

Table 1: Summary of Key Performance Indicators (KPIs)

| Compound ID | EcGUS IC50 (µM) | Mechanism (Ki) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) | Bacterial Growth |

| TZC-001 | 1.2 ± 0.1 | Competitive | >100 | >83 | Normal |

| TZC-004 | 23.1 ± 2.5 | Mixed | 45.0 | 1.9 | Inhibited |

| Control | 5.4 (Saccharic acid) | Competitive | N/A | N/A | Normal |

Mechanism of Action Visualization

Figure 2: Mechanism of Action.[4][5] The inhibitor (blue) binds EcGUS, preventing the reactivation of the excreted drug conjugate (grey) into the toxic free drug (black).

References

-

Cui, Z., et al. (2018). "Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice." Pesticide Biochemistry and Physiology.

-

Liu, Y., et al. (2020).

-glucuronidase inhibitors and their structure-inhibitory activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry. -

Wallace, B. D., et al. (2010). "Alleviating cancer drug toxicity by inhibiting a bacterial enzyme." Science.

-

Chavan, A. A., & Pai, N. R. (2007). "Synthesis and biological activity of N-cyano-3-substituted-1,3-thiazolidin-2-imines." Molecules.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 3. Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme Inhibition Assays of Thiazolidin-2-cyanamide Compounds